

Application Notes and Protocols: Acylation of Diethyl Pimelate

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Compound of Interest		
Compound Name:	Diethyl 5-oxononanedioate	
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These application notes provide a detailed overview of the primary synthesis route for the acylation of diethyl pimelate, focusing on the intramolecular Dieckmann condensation. This reaction is a fundamental method for the formation of a six-membered ring, yielding ethyl 2-oxocyclohexanecarboxylate, a versatile intermediate in organic synthesis.

Introduction

The acylation of diethyl pimelate is most effectively achieved through an intramolecular cyclization reaction known as the Dieckmann condensation.[1][2][3] This base-catalyzed reaction converts the linear diester into a cyclic β -keto ester.[3][4][5] The resulting product, ethyl 2-oxocyclohexanecarboxylate, is a valuable precursor for the synthesis of various more complex molecules, including natural products and pharmaceuticals. The Dieckmann condensation is particularly efficient for forming stable five- and six-membered rings.[3][6]

Synthesis Routes and Data Presentation

The Dieckmann condensation of diethyl pimelate can be performed under various conditions, primarily differing in the choice of base and the use of a solvent. The selection of these parameters can significantly influence the reaction yield. Below is a summary of quantitative data from comparative studies.



Base	Solvent	Reaction Conditions	Yield (%) of Ethyl 2- oxocyclohexa necarboxylate	Reference
Potassium tert- butoxide (Bu'OK)	Toluene	Reflux, 3 h	63	[7]
Sodium tert- butoxide (Bu'ONa)	Toluene	Reflux, 3 h	56	[7]
Potassium ethoxide (EtOK)	Toluene	Reflux, 3 h	60	[7]
Sodium ethoxide (EtONa)	Toluene	Reflux, 3 h	60	[7]
Potassium tert- butoxide (Bu'OK)	Solvent-free	Room temperature, 10 min, then 60 min in desiccator	69	[7]
Sodium tert- butoxide (Bu'ONa)	Solvent-free	Room temperature, 10 min, then 60 min in desiccator	68	[7]
Potassium ethoxide (EtOK)	Solvent-free	Room temperature, 10 min, then 60 min in desiccator	56	[7]
Sodium ethoxide (EtONa)	Solvent-free	Room temperature, 10 min, then 60 min in desiccator	60	[7]

Experimental Protocols



Protocol 1: Dieckmann Condensation of Diethyl Pimelate using Sodium Ethoxide in a Solvent

This protocol is a general procedure for the Dieckmann condensation of diethyl pimelate using sodium ethoxide as the base and a non-polar solvent to facilitate the reaction and removal of the ethanol byproduct.

Materials:

- · Diethyl pimelate
- Sodium ethoxide
- Toluene (or other suitable non-polar solvent like xylene)
- Hydrochloric acid (for workup)
- Diethyl ether (for extraction)
- Anhydrous magnesium sulfate (for drying)
- Round-bottom flask
- · Reflux condenser
- Stirring apparatus
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

 To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium ethoxide and dry toluene.



- Heat the mixture to reflux with stirring.
- Add diethyl pimelate dropwise to the refluxing mixture over a period of 1-2 hours.
- Continue refluxing for an additional 3 hours, or until the reaction is complete (monitored by TLC or GC).
- Cool the reaction mixture to room temperature.
- Carefully add dilute hydrochloric acid to neutralize the mixture and quench the reaction.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude ethyl 2-oxocyclohexanecarboxylate.
- The crude product can be purified by vacuum distillation.

Protocol 2: Solvent-Free Dieckmann Condensation of Diethyl Pimelate

This protocol describes an environmentally friendly and efficient method for the Dieckmann condensation of diethyl pimelate without the use of a solvent.[7][8]

Materials:

- Diethyl pimelate
- Powdered potassium tert-butoxide (or other suitable powdered alkoxide base)
- Mortar and pestle
- Desiccator
- Distillation apparatus

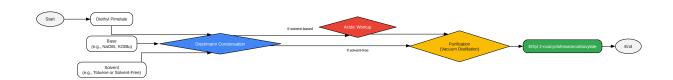


Procedure:

- In a mortar, add diethyl pimelate and powdered potassium tert-butoxide.
- Grind the mixture with a pestle at room temperature for approximately 10 minutes. The mixture may solidify.
- Transfer the reaction mixture to a desiccator and let it stand for 60 minutes.
- The reaction product, ethyl 2-oxocyclohexanecarboxylate, can be isolated directly from the reaction mixture by vacuum distillation.[8]

Reaction Workflow

The following diagram illustrates the general workflow for the Dieckmann condensation of diethyl pimelate.



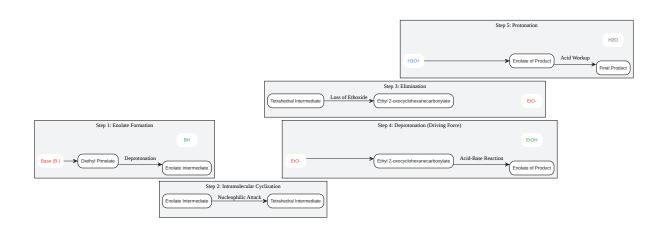
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Caption: General workflow for the Dieckmann condensation of diethyl pimelate.

Signaling Pathway and Mechanism

The Dieckmann condensation proceeds through a well-established mechanism analogous to the intermolecular Claisen condensation.[2]





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Caption: Mechanism of the Dieckmann condensation of diethyl pimelate.



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